

## literature review of CH 275 efficacy and safety

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CH 275   |           |
| Cat. No.:            | B1496293 | Get Quote |

A Comprehensive Review of Entinostat (MS-275): Efficacy, Safety, and Therapeutic Potential

An in-depth analysis of the class I histone deacetylase inhibitor, Entinostat (MS-275), reveals a promising anti-cancer agent with a manageable safety profile. This review synthesizes preclinical and clinical data to compare its efficacy and safety against other histone deacetylase (HDAC) inhibitors and outlines its mechanism of action and key experimental protocols.

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, Entinostat alters gene expression, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.[2] This targeted mechanism of action has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across a range of solid and hematologic malignancies.[3][4]

### **Comparative Efficacy of Entinostat**

Entinostat has shown considerable efficacy both as a monotherapy and in combination with other anti-cancer agents. Its ability to sensitize tumor cells to other treatments makes it a valuable component of combination therapies.

Table 1: In Vitro Efficacy of Entinostat (MS-275) in Various Cancer Cell Lines



| Cell Line | Cancer Type               | IC50              | Reference |
|-----------|---------------------------|-------------------|-----------|
| A2780     | Ovarian Cancer            | 41.5 nM - 4.71 μM | [5]       |
| Calu-3    | Lung Cancer               | 41.5 nM - 4.71 μM | [5]       |
| HL-60     | Leukemia                  | 41.5 nM - 4.71 μM | [5]       |
| K562      | Leukemia                  | 41.5 nM - 4.71 μM | [5]       |
| HT-29     | Colon Cancer              | 41.5 nM - 4.71 μM | [5]       |
| MOLM13    | Acute Myeloid<br>Leukemia | < 1 µM            | [6]       |
| MV4-11    | Biphenotypic<br>Leukemia  | < 1 μM            | [6]       |

Table 2: Comparison of Efficacy of Entinostat with Other HDAC Inhibitors in Metastatic Breast Cancer (Meta-analysis)

| Treatment<br>Regimen              | Objective<br>Response<br>Rate (ORR) | Clinical<br>Benefit<br>Rate (CBR) | Progressio<br>n-Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS) | Reference |
|-----------------------------------|-------------------------------------|-----------------------------------|-------------------------------------------|-----------------------------|-----------|
| HDACi +<br>Endocrine<br>Therapy   | 11.52%                              | 38.82%                            | HR: 0.761                                 | HR: 0.849                   | [7][8]    |
| Placebo +<br>Endocrine<br>Therapy | 6.67%                               | 30.58%                            | -                                         | -                           | [7][8]    |

HR = Hazard Ratio. A Hazard Ratio of less than 1 indicates a reduction in the risk of the event (e.g., progression or death).

In a Phase 3 trial for hormone receptor-positive advanced breast cancer, the combination of Entinostat with exemestane significantly improved progression-free survival (PFS) compared to exemestane alone (6.32 months vs. 3.72 months).[9] Furthermore, preclinical studies have



demonstrated synergistic anti-tumor effects when Entinostat is combined with chemotherapy agents like cisplatin, carboplatin, and etoposide in small cell lung cancer models.[10][11] It has also shown synergy with CDK4/6 inhibitors, such as palbociclib, in ER-positive and triplenegative breast cancer.[12]

# Safety and Tolerability Profile

Entinostat generally exhibits a manageable safety profile, with the most common adverse events being hematologic and gastrointestinal.

Table 3: Common Adverse Events Associated with Entinostat (MS-275)

| Adverse Event    | Grade 3/4 Incidence (in combination with Exemestane) | Reference |
|------------------|------------------------------------------------------|-----------|
| Neutropenia      | 31.6% - 43.8%                                        | [9][13]   |
| Thrombocytopenia | 8.5% - 15.8%                                         | [9][13]   |
| Anemia           | 9.5%                                                 | [13]      |
| Fatigue          | 9.5%                                                 | [13]      |
| Nausea           | Common, grade 3/4 less frequent                      | [14]      |
| Vomiting         | Common, grade 3/4 less<br>frequent                   | [14]      |
| Diarrhea         | Common, grade 3/4 less frequent                      | [14]      |

Dose-limiting toxicities observed in early clinical trials included hypophosphatemia, hyponatremia, and hypoalbuminemia.[15] Regular monitoring of blood counts is recommended during treatment.[14] While direct comparative safety data with other HDAC inhibitors in a single trial is limited, meta-analyses suggest that while HDAC inhibitors as a class increase toxicity compared to placebo, the side effects are generally manageable.[7][8]



### **Mechanism of Action and Signaling Pathways**

Entinostat's primary mechanism is the inhibition of class I HDAC enzymes, leading to the accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, apoptosis, and differentiation.

Key signaling pathways and cellular processes affected by Entinostat include:

- Cell Cycle Regulation: Entinostat induces the accumulation of p21WAF1/CIP1, a cyclindependent kinase inhibitor, leading to G1 cell cycle arrest.[5]
- Apoptosis Induction: It can downregulate anti-apoptotic proteins like c-FLIP and sensitize cancer cells to FasL-induced cell death.[4] In some leukemia cells, it also decreases the expression of Mcl-1 and XIAP.[5]
- DNA Damage Repair: In small cell lung cancer, Entinostat has been shown to decrease base excision repair, enhancing the efficacy of DNA-damaging chemotherapies.[10]
- Protein Degradation: Entinostat can induce the acetylation of heat shock protein 90 (HSP90), leading to the ubiquitination and subsequent degradation of client proteins like FLT3 in acute myeloid leukemia.
- Immunomodulation: Entinostat can enhance anti-tumor immunity by inhibiting myeloidderived suppressor cells (MDSCs) and has shown synergy with immune checkpoint inhibitors like anti-PD-1 antibodies.[16][17]





Click to download full resolution via product page

Caption: Mechanism of action of Entinostat leading to cell cycle arrest and apoptosis.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Entinostat.



Cell Viability Assay To determine the half-maximal inhibitory concentration (IC50) of Entinostat, cancer cells are seeded in 96-well plates and treated with graded concentrations of the drug for 72 hours. Cell viability is then assessed using a neutral red uptake assay. The absorbance is measured at 540 nm, and IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.[5]









#### Click to download full resolution via product page

Caption: Workflow for determining the IC50 of Entinostat using a cell viability assay.

In Vivo Tumor Xenograft Study Human tumor cells (e.g., A2780, HT-29) are injected subcutaneously into the flank of nude mice. Once tumors are established, mice are treated orally with Entinostat (e.g., at doses of 12.3, 24.5, and 49 mg/kg) daily for 5 days a week for 4 weeks. Tumor growth is monitored regularly, and at the end of the study, tumors are excised and weighed to assess the anti-tumor activity of the drug.[5]

Pharmacokinetic Analysis Blood samples from patients are collected at various time points before and after oral administration of Entinostat. Plasma concentrations of the drug are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as peak serum concentration (Cmax), time to maximal concentration (Tmax), and area under the curve (AUC) are then calculated to assess the drug's absorption, distribution, metabolism, and excretion.[13][18]





Click to download full resolution via product page

Caption: Workflow for conducting a pharmacokinetic analysis of Entinostat in patients.

In conclusion, Entinostat (MS-275) is a promising class I HDAC inhibitor with demonstrated efficacy against a variety of cancers, particularly when used in combination with other therapies. Its safety profile is well-characterized and considered manageable, making it a viable candidate for further clinical development and a valuable tool in the arsenal of anticancer treatments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entinostat: a promising treatment option for patients with advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes
  Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung
  Metastases PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety Profile of Histone Deacetylase Inhibitors for Metastatic Breast Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and Safety Profile of Histone Deacetylase Inhibitors for Metastatic Breast Cancer: A Meta-Analysis [frontiersin.org]
- 9. Entinostat, a class I selective histone deacetylase inhibitor, plus exemestane for Chinese patients with hormone receptor-positive advanced breast cancer: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 13. Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic



Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is Entinostat used for? [synapse.patsnap.com]
- 15. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ir.syndax.com [ir.syndax.com]
- 17. MS275 induces tumor immunosuppression by upregulating PD-L1 and enhances the efficacy of anti-PD-1 immunotherapy in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [literature review of CH 275 efficacy and safety].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496293#literature-review-of-ch-275-efficacy-and-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com